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In the field of drug delivery, the selection of appropriate excipients is paramount to achieving

desired therapeutic outcomes. Both glycolic acid (GA) and its polymer, polyglycolic acid
(PGA), are extensively utilized, yet they serve fundamentally different roles dictated by their

distinct chemical structures and properties. This guide provides an objective comparison of

their performance in drug delivery studies, supported by experimental data, detailed protocols,

and visual workflows to aid researchers, scientists, and drug development professionals in their

formulation design.

Core Distinction: Monomer vs. Polymer
The primary difference lies in their molecular structure. Glycolic acid is the smallest α-hydroxy

acid (AHA), a simple monomer. Its small size and acidic nature allow it to be used primarily as

a penetration enhancer in topical and transdermal drug delivery. In contrast, polyglycolic acid
is a biodegradable, thermoplastic polymer synthesized from glycolic acid. Its polymeric nature

allows it to be fabricated into various matrices, such as nanoparticles, microparticles, and

scaffolds, for controlled and sustained drug release.[1][2] PGA is often copolymerized with

lactic acid to form poly(lactic-co-glycolic acid) or PLGA, one of the most successfully and

widely used biodegradable polymers for drug delivery due to its tunable properties and long

history of FDA approval.[1][2]
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Glycolic Acid: The Penetration Enhancer
Glycolic acid's primary function in drug delivery is to transiently disrupt the barrier function of

the stratum corneum, the outermost layer of the skin. This action facilitates the permeation of

topically applied therapeutic agents.

Mechanism of Action:

Corneocyte Cohesion Reduction: GA reduces the cohesion between corneocytes by

interfering with intercellular ionic bonding, which promotes desquamation.

Increased Hydration: It increases the hydration of the stratum corneum.

Lipid Disruption: The exact mechanism is not fully elucidated, but it is believed to involve the

disruption of the highly organized lipid bilayers in the intercellular space of the stratum

corneum.

This synergistic action enhances the penetration of both hydrophilic and lipophilic drugs.

Polyglycolic Acid (and PLGA): The Biodegradable
Carrier
PGA and its widely used copolymer PLGA are cornerstone materials for creating sophisticated

drug delivery systems. Their value lies in their excellent biocompatibility and biodegradability.

Upon administration, they undergo hydrolysis of their ester linkages to yield glycolic acid and,

in the case of PLGA, lactic acid. These monomers are natural metabolites and are safely

eliminated from the body through the Krebs cycle as carbon dioxide and water.

Key Applications & Performance Metrics:

Controlled and Sustained Release: By encapsulating drugs within a PGA or PLGA matrix,

their release can be sustained over periods ranging from days to months. The release rate is

tunable by altering polymer properties like molecular weight and, for PLGA, the ratio of lactic

acid to glycolic acid.

Protection of Therapeutics: The polymer matrix protects sensitive drug molecules, such as

peptides and proteins, from enzymatic degradation in vivo.
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Targeted Delivery: The surface of PGA/PLGA nanoparticles can be functionalized with

targeting ligands to direct the encapsulated drug to specific cells or tissues, enhancing

efficacy and reducing systemic side effects.

Quantitative Data Comparison
The following tables summarize key quantitative data from various studies to provide a clear

comparison.

Table 1: Physicochemical Properties

Property Glycolic Acid (Monomer)
Polyglycolic Acid
(Polymer)

Chemical Formula C₂H₄O₃ (C₂H₂O₂)n

Molecular Weight 76.05 g/mol
Varies widely (e.g., 38,000 to

54,000 g/mol for PLGA)

Structure Small, single molecule
Long-chain, linear aliphatic

polyester

Solubility
Highly soluble in water,

ethanol, acetone, ethyl acetate

Insoluble in water; Soluble in

select organic solvents (e.g.,

hexafluoroisopropanol)

Primary Role Penetration Enhancer
Biodegradable Drug

Carrier/Matrix

Table 2: Performance of Glycolic Acid as a Penetration Enhancer
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Drug Studied
GA
Concentration

Formulation
Type

Key Finding Reference

5-Fluorouracil
1% and 5%

(w/w)

Aqueous

Solution

Increased

permeability

coefficient for the

hydrophilic drug;

effect was

concentration-

dependent.

Vitamin A

Palmitate
Not specified Gel

The presence of

glycolic acid in

the gel

formulation

increased the

skin penetration

of vitamin A

palmitate over

time.

General Study
2% and 10%

(wt%)
Cream

Topical products

with GA

effectively lower

skin surface pH,

which can

influence barrier

function.

Table 3: Performance of Polyglycolic Acid (as PLGA) in Drug Delivery Systems
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Encapsul
ated Drug

Polymer
Type
(LA:GA
ratio)

Delivery
System

Particle
Size (nm)

Encapsul
ation
Efficiency
(%)

Release
Profile
Summary

Referenc
e

Doxorubici

n

PGA-

based

Nanoparticl

es
~100-200 High

Sustained

release for

cancer

therapy.

Lidocaine PLGA
Microcapsu

les

Uniform

micrometer

s

High

Protracted

in vivo and

in vitro

release;

tunable

"on-off"

release

with

ultrasound.

Various

small

molecules

PLGA

(various

ratios)

Nanoparticl

es
10-1000

Varies

widely

Release

kinetics are

tunable by

adjusting

the lactide-

to-glycolide

ratio.

Carfilzomib

(peptide)

PLGA

(50:50,

75:25)

Microneedl

es
N/A N/A

Sustained

release

profile over

7 days,

influenced

by polymer

molecular

weight.

Experimental Protocols
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In Vitro Skin Permeation Study for Glycolic Acid
Objective: To quantify the effect of glycolic acid on the transdermal permeation of a model

drug.

Methodology:

Skin Preparation: Human or animal (e.g., porcine) skin is excised and dermatomed to a

thickness of approximately 500 µm. The skin is then mounted on a Franz diffusion cell, with

the stratum corneum facing the donor compartment.

Formulation Application: The formulation containing the model drug and glycolic acid (test

group) or the drug alone (control group) is applied to the skin surface in the donor

compartment.

Sample Collection: The receptor compartment is filled with a suitable buffer (e.g., phosphate-

buffered saline, pH 7.4) and maintained at 37°C. At predetermined time intervals, aliquots

are withdrawn from the receptor compartment and replaced with fresh buffer.

Quantification: The concentration of the drug in the collected samples is analyzed using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against

time. The steady-state flux (Jss) and permeability coefficient (Kp) are calculated to determine

the enhancement effect.

Fabrication of PLGA Nanoparticles via Emulsification-
Solvent Evaporation
Objective: To prepare drug-loaded PLGA nanoparticles for controlled release studies.

Methodology:

Organic Phase Preparation: PLGA polymer and the hydrophobic drug are dissolved in a

water-immiscible organic solvent, such as dichloromethane or ethyl acetate.
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Emulsification: The organic phase is added to an aqueous phase containing a surfactant

(e.g., polyvinyl alcohol, PVA) under high-speed homogenization or sonication. This process

forms an oil-in-water (o/w) emulsion.

Solvent Evaporation: The emulsion is stirred at room temperature under a fume hood for

several hours to allow the organic solvent to evaporate. This causes the polymer to

precipitate, forming solid nanoparticles that encapsulate the drug.

Nanoparticle Collection: The nanoparticles are collected by ultracentrifugation, washed

multiple times with deionized water to remove excess surfactant and non-encapsulated drug,

and then lyophilized for storage.

In Vitro Drug Release Study from PLGA Nanoparticles
Objective: To determine the release kinetics of a drug from PLGA nanoparticles.

Methodology:

Sample Preparation: A known amount of lyophilized drug-loaded nanoparticles is suspended

in a release medium (e.g., PBS, pH 7.4).

Incubation: The suspension is placed in a dialysis bag (with a molecular weight cut-off that

retains the nanoparticles but allows the free drug to diffuse) and incubated in a larger volume

of release medium at 37°C with continuous gentle agitation.

Sample Collection: At specific time points, the entire external release medium is collected

and replaced with fresh medium to maintain sink conditions.

Quantification: The amount of drug released into the medium at each time point is quantified

using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

Data Analysis: A cumulative drug release profile is generated by plotting the percentage of

drug released against time. The data can be fitted to various kinetic models (e.g.,

Korsmeyer-Peppas) to understand the release mechanism.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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